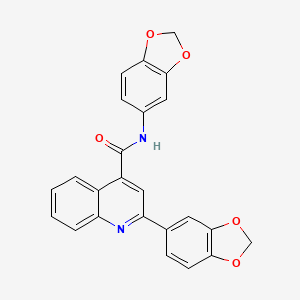
N,2-bis(1,3-benzodioxol-5-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-bis(1,3-benzodioxol-5-yl)quinoline-4-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antitumor, antibacterial, and antioxidant properties . This compound is particularly interesting due to its unique structure, which combines the quinoline nucleus with benzodioxole moieties, potentially enhancing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N,2-bis(1,3-benzodioxol-5-yl)quinoline-4-carboxamide typically involves a multi-step process. One common method includes the following steps :
Formation of Quinoline-3-carboxylic Acid: The process begins with the synthesis of quinoline-3-carboxylic acid.
Conversion to Quinoline-3-carboxamide: The quinoline-3-carboxylic acid is then converted to quinoline-3-carboxamide using thionyl chloride (SOCl₂) and 4-aminoacetophenone.
Claisen–Schmidt Condensation: The final step involves a Claisen–Schmidt condensation reaction between the intermediate compound and piperonal using potassium hydroxide (KOH) solution as a catalyst in ethanol, under ultrasonic irradiation.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moieties.
Reduction: Reduction reactions can occur at the quinoline nucleus.
Substitution: The compound can participate in substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions often use reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid derivatives, while reduction could produce quinoline-4-carboxamide derivatives with altered functional groups.
Scientific Research Applications
Chemistry:
N,2-bis(1,3-benzodioxol-5-yl)quinoline-4-carboxamide is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules .
Biology and Medicine:
The compound has shown potential in anticancer research. Studies have indicated its ability to inhibit the growth of certain cancer cell lines, making it a candidate for further drug development .
Industry:
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The exact mechanism of action of N,2-bis(1,3-benzodioxol-5-yl)quinoline-4-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular processes . The compound may exert its effects by modulating the activity of these targets, leading to changes in cell behavior and function.
Comparison with Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Quinolinyl-pyrazoles
Uniqueness:
N,2-bis(1,3-benzodioxol-5-yl)quinoline-4-carboxamide stands out due to its unique combination of the quinoline nucleus and benzodioxole moieties. This structural feature may enhance its biological activity and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H16N2O5 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N,2-bis(1,3-benzodioxol-5-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H16N2O5/c27-24(25-15-6-8-21-23(10-15)31-13-29-21)17-11-19(26-18-4-2-1-3-16(17)18)14-5-7-20-22(9-14)30-12-28-20/h1-11H,12-13H2,(H,25,27) |
InChI Key |
ZKTNKQFPIHJHCP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















